Cas no 2680751-59-9 (benzyl N-4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-ylcarbamate)
benzyl N-4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-ylcarbamate Chemical and Physical Properties
Names and Identifiers
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- 2680751-59-9
- benzyl N-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]carbamate
- EN300-28295918
- benzyl N-4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-ylcarbamate
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- Inchi: 1S/C19H16N4O2/c1-14-7-9-17(10-8-14)23-18(16(11-20)12-21-23)22-19(24)25-13-15-5-3-2-4-6-15/h2-10,12H,13H2,1H3,(H,22,24)
- InChI Key: GELSZDITBVKNEH-UHFFFAOYSA-N
- SMILES: O(C(NC1=C(C#N)C=NN1C1C=CC(C)=CC=1)=O)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 332.12732577g/mol
- Monoisotopic Mass: 332.12732577g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 5
- Complexity: 489
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 79.9Ų
benzyl N-4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-ylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28295918-0.05g |
benzyl N-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]carbamate |
2680751-59-9 | 0.05g |
$1020.0 | 2023-09-07 | ||
| Enamine | EN300-28295918-0.1g |
benzyl N-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]carbamate |
2680751-59-9 | 0.1g |
$1068.0 | 2023-09-07 | ||
| Enamine | EN300-28295918-0.25g |
benzyl N-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]carbamate |
2680751-59-9 | 0.25g |
$1117.0 | 2023-09-07 | ||
| Enamine | EN300-28295918-0.5g |
benzyl N-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]carbamate |
2680751-59-9 | 0.5g |
$1165.0 | 2023-09-07 | ||
| Enamine | EN300-28295918-1.0g |
benzyl N-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]carbamate |
2680751-59-9 | 1g |
$1214.0 | 2023-05-24 | ||
| Enamine | EN300-28295918-2.5g |
benzyl N-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]carbamate |
2680751-59-9 | 2.5g |
$2379.0 | 2023-09-07 | ||
| Enamine | EN300-28295918-5.0g |
benzyl N-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]carbamate |
2680751-59-9 | 5g |
$3520.0 | 2023-05-24 | ||
| Enamine | EN300-28295918-10.0g |
benzyl N-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]carbamate |
2680751-59-9 | 10g |
$5221.0 | 2023-05-24 | ||
| Enamine | EN300-28295918-1g |
benzyl N-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]carbamate |
2680751-59-9 | 1g |
$1214.0 | 2023-09-07 | ||
| Enamine | EN300-28295918-5g |
benzyl N-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]carbamate |
2680751-59-9 | 5g |
$3520.0 | 2023-09-07 |
benzyl N-4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-ylcarbamate Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on benzyl N-4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-ylcarbamate
Introduction to Benzyl N-4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-ylcarbamate (CAS No. 2680751-59-9)
Benzyl N-4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-ylcarbamate, a compound with the chemical formula C18H17N3O2, is a meticulously designed molecule that has garnered significant attention in the field of pharmaceutical research. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and potential therapeutic applications. The presence of a benzyl group, a cyano group, and a carbamate moiety in its structure contributes to its unique chemical properties and biological interactions.
The CAS number 2680751-59-9 uniquely identifies this compound in scientific literature and databases. Its molecular structure incorporates several key functional groups that make it a promising candidate for further investigation in drug discovery. The benzyl group, while often used as a protecting group in organic synthesis, can also influence the pharmacokinetic behavior of a molecule. The cyano group introduces a polar character to the molecule, potentially enhancing its solubility in polar solvents and facilitating interactions with biological targets. The carbamate moiety, on the other hand, is known for its ability to form hydrogen bonds, which can be crucial for binding to specific receptors or enzymes.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from pyrazole scaffolds. Pyrazoles have shown promise in various therapeutic areas, including anti-inflammatory, anti-microbial, and anti-cancer applications. The specific substitution pattern in Benzyl N-4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-ylcarbamate makes it an intriguing subject for studying its potential biological effects. The combination of these functional groups suggests that this compound may exhibit multiple modes of action, which could be particularly beneficial in treating complex diseases.
The synthesis of Benzyl N-4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-ylcarbamate involves a series of well-defined chemical transformations. The core pyrazole ring is typically synthesized through condensation reactions between hydrazine derivatives and α-haloketones or α-halocarboxylic acids. Subsequent functionalization steps are then performed to introduce the benzyl group, the cyano group, and the carbamate moiety at specific positions on the pyrazole ring. These synthetic strategies require careful optimization to ensure high yield and purity of the final product.
The importance of structural diversity in drug discovery cannot be overstated. Each functional group in Benzyl N-4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-ylcarbamate plays a critical role in determining its overall properties and biological activity. The benzyl group can influence metabolic stability, while the cyano group can affect electronic properties and binding affinity. The carbamate moiety is particularly interesting as it can form hydrogen bonds with biological targets, potentially leading to strong and specific interactions.
Recent studies have highlighted the potential of pyrazole derivatives as scaffolds for developing new drugs. For instance, modifications of the pyrazole ring have been shown to enhance binding affinity to target proteins and improve pharmacokinetic profiles. The compound Benzyl N-4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-ylcarbamate represents an advanced derivative that incorporates multiple functional groups designed to optimize biological activity. Its unique structure makes it a valuable tool for researchers exploring new therapeutic avenues.
In addition to its potential therapeutic applications, Benzyl N-4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-ylcarbamate may also find utility in other areas of research. For example, it could serve as a precursor for more complex molecules or as a reference standard in analytical chemistry. Its well-defined structure and known purity make it an ideal candidate for use in high-throughput screening assays and other biochemical studies.
The future direction of research on Benzyl N-4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-ylcarbamate will likely involve both computational modeling and experimental validation. Computational methods can help predict how this compound interacts with biological targets at the molecular level, providing insights into its potential mechanisms of action. Experimental studies will then confirm these predictions and provide further data on its efficacy and safety profiles.
In conclusion, Benzyl N-4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-ylcarbamate (CAS No. 2680751-59-9) is a structurally complex and multifunctional compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an attractive candidate for further investigation into various therapeutic applications. As research continues to uncover new insights into the biology of pyrazole derivatives, compounds like this one will play an increasingly important role in the development of novel drug candidates.
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